Butyrophenone
Description
Historical Perspectives on Butyrophenone Discovery and Early Research
The history of this compound research is closely linked to the development of compounds with central nervous system activity. While this compound itself is a relatively simple ketone, the exploration of its derivatives gained prominence in the mid-20th century. This period saw a significant effort to develop new pharmacological agents, building upon the understanding of existing structures like phenothiazines. britannica.comnih.gov
A pivotal moment in this compound research was the synthesis of haloperidol (B65202) in 1958 at Janssen Laboratories in Belgium. researchgate.netnih.govresearchgate.nettandfonline.com This compound, a this compound derivative, emerged from research initially focused on developing analogs of meperidine, an opioid analgesic. britannica.comresearchgate.netwjgnet.comnih.gov Although initially explored for analgesic properties, early animal studies indicated that this new this compound compound exhibited effects similar to chlorpromazine, a known calming agent at the time. researchgate.netnih.gov This unexpected finding shifted the research focus towards the potential of this compound derivatives in influencing the central nervous system.
Early research involved the synthesis and evaluation of numerous this compound analogs to understand the relationship between their chemical structure and biological effects. This foundational work laid the groundwork for the broader recognition of the this compound scaffold's potential in generating compounds with potent biological activities.
Significance of this compound as a Core Chemical Scaffold in Medicinal Chemistry
The this compound structure has proven to be a highly significant scaffold in medicinal chemistry due to its versatility and the ability to introduce various substituents at different positions. wikipedia.orgontosight.ai This allows for the fine-tuning of the resulting compounds' physical, chemical, and biological properties. The core this compound structure, consisting of the phenyl group, the carbonyl, and the aliphatic chain, provides a rigid framework that can be modified to interact with specific biological targets. ontosight.ai
The introduction of different functional groups, such as halogens (e.g., fluorine), hydroxyl groups, and various cyclic or heterocyclic systems, to the this compound core can dramatically alter a compound's lipophilicity, metabolic stability, and affinity for biological receptors. ontosight.aiontosight.aiontosight.ai This structural malleability has made the this compound scaffold a valuable starting point for the design and synthesis of compounds with a wide range of potential applications.
The significance of this compound as a scaffold is evident in the diverse array of compounds that have been developed based on this core structure. These derivatives often feature modifications at the 4-position of the this compound chain or the 4'-position of the phenyl ring, among others. ontosight.aiontosight.aiontosight.aiontosight.ai The ability to strategically place substituents allows medicinal chemists to explore structure-activity relationships and optimize compounds for desired properties.
Evolution of this compound Research Paradigms and Methodologies
This compound research paradigms and methodologies have evolved considerably since the initial discoveries. Early research primarily relied on classical synthetic techniques and in vivo animal studies to assess the biological effects of newly synthesized this compound derivatives. researchgate.netnih.govfrontiersin.org The focus was often on observing overt behavioral or physiological changes.
With advancements in analytical techniques and a deeper understanding of molecular biology, research methodologies have become more sophisticated. Modern research paradigms involve rational drug design approaches, utilizing computational chemistry and structural biology to predict and understand the interactions of this compound derivatives with specific biological targets, such as receptors. ontosight.aiontosight.ai
Detailed research findings often involve the synthesis of novel this compound analogs and the characterization of their chemical and physical properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm the structure of synthesized compounds. researchgate.net
Furthermore, chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for the purification and analysis of this compound derivatives, ensuring their purity for further study. oup.comresearchgate.net The evolution of synthetic methodologies has also played a key role, with ongoing efforts to develop more efficient and selective routes for the synthesis of complex this compound structures and their substituted analogs. researchgate.netoup.comrsc.org
The integration of various scientific disciplines, including organic chemistry, analytical chemistry, and computational chemistry, characterizes the modern research landscape for this compound. This multidisciplinary approach allows for a more comprehensive understanding of these compounds and their potential applications.
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | wikipedia.orgnih.gov |
| Molecular Weight | 148.20 g/mol | nih.govsigmaaldrich.com |
| Appearance | Colorless liquid | wikipedia.orgnih.govthermofisher.com |
| Melting Point | 11-13 °C | sigmaaldrich.comchemicalbook.com |
| Boiling Point | 228-230 °C | sigmaaldrich.comchemicalbook.com |
| Density | 1.021 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | 1.520 at 20 °C | sigmaaldrich.comchemicalbook.com |
| Solubility | Insoluble in water, soluble in organic solvents | chemicalbook.comcymitquimica.com |
This table presents some fundamental physical and chemical properties of the base this compound compound, which are essential for its handling, synthesis, and research applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAXUULYPJSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047059 | |
| Record name | Butyrophenone | |
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Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Butyrophenone | |
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Vapor Pressure |
0.08 [mmHg] | |
| Record name | Butyrophenone | |
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CAS No. |
495-40-9 | |
| Record name | Butyrophenone | |
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| Record name | Butyrophenone | |
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| Record name | BUTYROPHENONE | |
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| Record name | 1-Butanone, 1-phenyl- | |
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| Record name | BUTYROPHENONE | |
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Synthetic Methodologies and Chemical Transformations of Butyrophenone
Established Synthetic Routes for Butyrophenone and its Derivatives
The preparation of this compound and its related compounds relies on established synthetic strategies that construct the characteristic phenyl-ketone-alkyl chain framework.
Classical Organic Synthesis Approaches
A primary classical method for synthesizing this compound is the Friedel-Crafts acylation. This reaction typically involves the reaction of benzene (B151609) with butyryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride. The reaction is generally conducted under stirring, with the butyryl chloride being added dropwise to a mixture of benzene and the catalyst. The reaction mixture is maintained at a specific temperature for several hours before being cooled and worked up. chembk.comguidechem.com This method is also applicable to the synthesis of substituted butyrophenones, such as 4'-chlorothis compound, which can be synthesized from 4-chlorobenzene and butyryl chloride via a Friedel-Crafts reaction. biosynth.com
Modern Catalytic Methods in this compound Synthesis
Modern synthetic chemistry has introduced catalytic methods for the formation of this compound structures, often offering advantages in terms of efficiency, selectivity, and milder reaction conditions. Palladium-catalyzed cyclization methodologies have been employed in the synthesis of this compound analogues. nih.govresearchgate.net Transition metal-catalyzed C-H alkylation, particularly using earth-abundant first-row transition metal catalysts like cobalt, represents an attractive means for introducing alkyl groups to arenes with predictable regioselectivity. ntu.edu.sg Imines derived from this compound have been shown to participate in cobalt-catalyzed directed ortho-C-H alkylation reactions. ntu.edu.sg
Stereoselective Synthesis of Chiral Butyrophenones
The synthesis of chiral butyrophenones and their derivatives is an important area, particularly for compounds with potential biological activities where stereochemistry can significantly influence efficacy and selectivity. Stereoselective synthesis aims to produce a desired stereoisomer with high purity. Methods for achieving stereoselectivity in the synthesis of compounds containing the this compound core have been explored. For example, the stereoselective synthesis of 2-aminocyclobutanols via photocyclization of α-amido alkylaryl ketones, including this compound derivatives, has been reported. acs.org This process involves γ-hydrogen abstraction and 1,4-triplet biradical combination (Yang cyclization), yielding cyclobutanol (B46151) products with remarkably high diastereoselectivities in some cases. acs.org Chiral hypervalent iodine reagents have also been investigated for stereoselective transformations, and their use with this compound derivatives has shown promising enantioselectivity in certain reactions. cardiff.ac.ukcardiff.ac.uk Studies on the stereoselectivity observed during chiral amine synthesis via N-chiral ketimines derived from this compound have also provided insights into the factors controlling the stereochemical outcome of such reductions. beilstein-journals.org The synthesis of optically active analogues of compounds containing a phenylbutyl part, relevant to this compound derivatives, has demonstrated significant stereoselectivity depending on the location of the chiral center. nih.gov Automated stereoselective synthesis of small molecules, including those with a this compound structure, using chiral, non-racemic boronates has also been explored. google.com
Functionalization and Derivatization Strategies
This compound can undergo various chemical transformations to introduce functional groups or modify its structure, leading to a wide range of derivatives with altered properties.
Introduction of Halogen Substituents (e.g., Fluorination, Iodination)
Halogenation reactions involve the replacement of hydrogen atoms with halogen atoms like fluorine or iodine. mt.comlibretexts.org The introduction of halogen substituents, particularly fluorine, is a common strategy in the synthesis of this compound derivatives, as it can significantly influence their properties and interactions with biological targets. ontosight.aiontosight.aiontosight.ai Fluorination can affect lipid solubility and binding affinity. ontosight.ai While fluorination of aromatic rings can be energetic and difficult to control, methods for introducing fluorine into this compound derivatives exist, often involving multi-step organic synthesis. mt.comontosight.ai Iodination is generally considered simpler than fluorination for heavier halides and has been useful in the preparation of certain radiolabeled compounds, although it can alter physiochemical properties. snmjournals.org
Alkylation and Arylation Reactions
Alkylation and arylation reactions are fundamental transformations used to introduce alkyl or aryl groups onto the this compound core or its derivatives. These reactions are crucial for building more complex structures. Alkylation reactions involve the addition of alkyl groups. ontosight.aiontosight.ai For instance, the synthesis of azaperone, a this compound class member, involves the alkylation of 1-(pyridin-2-yl)piperazine with 4-chloro-1-(4-fluorophenyl)butan-1-one, a this compound intermediate. researchgate.net N-alkylation using alkyl chlorides or bromides is a common method, sometimes requiring the addition of iodide salts to improve yields or avoid harsh conditions. nih.gov Arylation reactions, which introduce aryl groups, are also employed in the synthesis of this compound derivatives. ontosight.aiontosight.ai Transition metal-catalyzed cross-couplings between organometallic reagents and organic electrophiles have become efficient methods for C-C bond formation, relevant to arylation. ntu.edu.sg
Heterocyclic Ring Incorporation (e.g., piperidine (B6355638), homopiperazine (B121016), indole (B1671886), quinoline (B57606), benzofuranone, diazepane)
The incorporation of heterocyclic rings into the this compound structure is a significant area of research, particularly in the development of compounds with potential biological activities. This often involves functionalizing the this compound backbone to enable coupling with pre-formed heterocyclic units or constructing the heterocyclic ring system onto a this compound precursor.
For instance, the synthesis of this compound derivatives featuring piperidine or homopiperazine rings commonly involves alkylation reactions. A key intermediate in the synthesis of certain this compound derivatives is 4-chloro-4'-fluorothis compound, which can be reacted with amines, including those containing piperidine or diazepane moieties, to form the desired compounds. nih.gov The synthesis of a diazepane analog of haloperidol (B65202), 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, involves the alkylation of a diazepane ring with 4-chloro-4'-fluorothis compound. nih.gov Similarly, conformationally constrained butyrophenones bearing 4-(4-fluorobenzoyl)piperidine (B1333394) or arylpiperazine fragments have been prepared and evaluated. researchgate.net
The incorporation of indole or quinoline rings can be achieved through different synthetic strategies. For example, the synthesis of 5-aminoethyl- and 6-aminomethyl-4-oxotetrahydroindoles, which are this compound derivatives in the indole series, has been reported. researchgate.net Quinoline-3-carboxylates can be synthesized from reactions between indoles and ethyl halodiazoacetates, likely following a cyclopropanation-ring expansion pathway catalyzed by Rh(II). beilstein-journals.org This method allows for the efficient synthesis of quinoline-3-carboxylates from readily available indoles. beilstein-journals.org
Benzofuranone incorporation can also be explored through synthetic routes that build this heterocyclic system onto a this compound core or link a pre-formed benzofuranone to a this compound derivative. Research has explored the synthesis of aminomethylbenzo[b]furanones as conformationally constrained butyrophenones. researchgate.net
The synthesis of these heterocyclic-substituted butyrophenones often involves multi-step organic synthesis methods, including reactions such as alkylation, arylation, and fluorination. ontosight.ai
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is gaining importance to minimize the environmental impact of these processes. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com
Several principles of green chemistry are relevant to this compound synthesis. These include:
Prevention: It is preferable to prevent waste generation rather than treating or cleaning up waste. yale.edusigmaaldrich.comacs.org
Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product, minimizing waste. yale.edusigmaaldrich.comacs.org
Less Hazardous Chemical Syntheses: Where practicable, synthetic methods should use and generate substances with minimal toxicity. yale.edusigmaaldrich.comskpharmteco.com
Safer Solvents and Auxiliaries: The use of auxiliary substances should be minimized or avoided, and innocuous alternatives should be used when necessary. yale.edusigmaaldrich.com
Design for Energy Efficiency: Energy requirements should be minimized, ideally conducting reactions at ambient temperature and pressure. yale.edusigmaaldrich.comacs.org
Use of Renewable Feedstocks: Utilizing renewable raw materials is preferred over depleting ones. yale.edusigmaaldrich.com
Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided to reduce reagent use and waste. yale.edusigmaaldrich.comacs.org
Catalysis: Catalytic reagents, especially selective ones, are superior to stoichiometric reagents. yale.edusigmaaldrich.com
Efforts in green chemistry related to this compound synthesis may focus on developing more efficient reaction pathways with higher atom economy, using less hazardous solvents or solvent-free conditions, exploring catalytic methods, and minimizing the number of synthetic steps and the generation of byproducts. For example, a green chemical synthesis method for n-butyryl chloride, a precursor for this compound, utilizes bis(trichloromethyl) carbonate and butanoic acid under catalyst action in an organic solvent, aiming for higher yield, lower production cost, and reduced waste. google.com
Advanced Synthetic Challenges and Future Directions
Advanced synthetic challenges in this compound chemistry often involve the development of more efficient, selective, and sustainable routes to complex this compound derivatives. Achieving high stereoselectivity, particularly in the synthesis of chiral derivatives, remains a significant challenge. The incorporation of multiple or complex heterocyclic systems, as well as the precise functionalization of the this compound core, requires sophisticated synthetic strategies.
Future directions in this compound synthesis are likely to focus on several key areas:
Development of Novel Catalytic Methods: Exploring new catalytic systems, including organocatalysis and biocatalysis, to facilitate transformations under milder conditions with improved selectivity and reduced waste.
Flow Chemistry and Continuous Processing: Implementing flow chemistry techniques to enable safer, more efficient, and scalable synthesis of this compound derivatives.
Exploration of Alternative Solvents: Investigating the use of green solvents, such as supercritical fluids, ionic liquids, or deep eutectic solvents, to reduce the environmental impact of synthetic procedures.
Synthesis of Conformationally Constrained Analogs: Continued research into the synthesis of rigid or semi-rigid this compound derivatives to better understand structure-activity relationships and develop compounds with improved properties. researchgate.netresearchgate.net
Integration of Synthetic Biology: Exploring the potential of enzymatic or microbial processes for specific steps in this compound synthesis or for the production of key intermediates.
Designing for Degradation: Incorporating features into the molecular design of new this compound derivatives that facilitate their breakdown into innocuous products at the end of their lifecycle. yale.edu
Research is also ongoing to design new agents based on the this compound pharmacophore that cannot be transformed into potentially harmful metabolites, which involves the exploration of bioisosteric replacements. nih.gov The synthesis of fluorine-18 (B77423) labeled this compound neuroleptics from nitro precursors highlights advancements in synthesizing labeled compounds for specific applications. oup.com
Pharmacological Mechanisms and Receptor Interactions
Dopamine (B1211576) Receptor System Interactions
Butyrophenones are a major class of nontricyclic antipsychotic drugs whose clinical potencies are closely correlated with their ability to bind to and block postsynaptic dopamine receptors. johnshopkins.edunih.gov This antagonism is central to their function in managing psychosis. medchemexpress.comclevelandclinic.org
Butyrophenone as Dopamine Receptor Antagonists
This compound derivatives function as potent dopamine receptor antagonists. drugbank.comdrugbank.com This means they bind to dopamine receptors without activating them, thereby blocking the binding of the endogenous neurotransmitter, dopamine. clevelandclinic.org The clinical and pharmacological potencies of these antischizophrenic drugs show a strong correlation with their ability to inhibit the binding of radiolabeled haloperidol (B65202), a classic this compound, to dopamine receptors in the brain. johnshopkins.edunih.gov Compounds such as haloperidol, droperidol, and benperidol are well-established dopamine D2 receptor antagonists. medchemexpress.comwikipedia.orgdrugbank.com For instance, haloperidol decanoate (B1226879), a long-acting form of haloperidol, has been shown to increase the number of striatal D2 receptors in animal models. medchemexpress.com
Affinity and Selectivity for Dopamine Receptor Subtypes (D1, D2, D3, D4)
The dopamine receptor system is composed of five main subtypes, broadly classified into the D1-like family (D1, D5) and the D2-like family (D2, D3, D4). tocris.comfrontiersin.org Butyrophenones generally exhibit a higher affinity for the D2-like family of receptors, which is considered the primary target for antipsychotic medications. frontiersin.org
Different this compound derivatives display unique binding profiles. Benperidol, for example, shows an exceptionally high and selective affinity for the human dopamine D2 receptor compared to other dopamine subtypes. wikipedia.org It is a potent antagonist at both D2 and D4 receptors. wikipedia.org Spiperone, another this compound, binds with high affinity to D2, D3, and D4 receptors. nih.gov Haloperidol targets D2, D1A, and D3 receptors. drugbank.com The selectivity between D2 and D3 receptors is a key area of research, as these subtypes share significant structural homology, particularly within their transmembrane domains. nih.gov Some butyrophenones demonstrate a considerable selectivity ratio for D2 over D3 receptors. researchgate.net
The following table summarizes the binding affinities (Ki or pKi) of selected this compound derivatives for various dopamine receptor subtypes. Lower Ki values and higher pKi values indicate stronger binding affinity.
Molecular Determinants of Dopamine Receptor Binding
The specific interaction between butyrophenones and dopamine receptors is determined by their molecular structure. Pharmacophore models have been developed to understand these interactions. For butyrophenones, the para-fluoro and carbonyl groups have been identified as important features corresponding to key elements in the D2 receptor binding site. nih.gov
Structural studies of the D2 receptor in complex with this compound antagonists like spiperone have provided detailed insights into the binding mechanism. nih.gov Spiperone settles into a binding pocket where its fluorophenyl ring is inserted between specific amino acid residues, such as Cysteine (Cys3.36) and Phenylalanine (Phe6.52). nih.gov This interaction creates a hydrophobic cleft and stabilizes the receptor in an inactive conformation. nih.gov The conformation of the D2 receptor when bound to butyrophenones like spiperone or haloperidol is practically identical. nih.gov Specific residues on the receptor's extracellular loops, such as Isoleucine (Ile184), also make contact with the drug molecule, further securing the binding. nih.gov These molecular interactions are crucial for the high-affinity antagonism characteristic of this drug class.
Serotonin (B10506) Receptor System Interactions
In addition to their primary action on dopamine receptors, many this compound derivatives also interact with serotonin (5-hydroxytryptamine, 5-HT) receptors. drugbank.com The human serotonin receptor family is extensive, comprising at least 14 distinct receptor types, including subtypes like 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT6. nih.govmultispaninc.com This interaction, particularly antagonism at the 5-HT2A receptor, is a defining feature of many second-generation (atypical) antipsychotics and contributes significantly to their pharmacological profile. pharmacyfreak.comnorthwestern.edu
Affinity and Selectivity for Serotonin Receptor Subtypes (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6)
The affinity of butyrophenones for serotonin receptors varies widely among different compounds. Spiperone, for instance, has a very high affinity for the 5-HT2A receptor and was one of the first compounds used to distinguish 5-HT2A receptors from the highly similar 5-HT2B and 5-HT2C subtypes, showing over 500-fold higher affinity for 5-HT2A. nih.gov However, it also binds to 5-HT1A receptors. nih.govacnp.org
The following table displays the binding affinities of selected this compound derivatives for various serotonin receptor subtypes.
Role of Serotonin Antagonism in this compound Pharmacology
The antagonism of serotonin receptors, particularly the 5-HT2A subtype, plays a crucial role in the pharmacology of many butyrophenones and related antipsychotics. northwestern.edu A dual blockade of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics. pharmacyfreak.com This combined action is believed to contribute to a lower risk of extrapyramidal side effects compared to drugs that are more selective D2 antagonists. northwestern.edunih.gov
Furthermore, 5-HT2A antagonism may enhance efficacy against the negative symptoms of schizophrenia. pharmacyfreak.com Preclinical studies have shown that 5-HT2 receptor antagonists can block certain behavioral responses associated with serotonin receptor activation. nih.gov The interaction with other serotonin receptors, such as 5-HT1A agonism and 5-HT6 or 5-HT7 antagonism, may also contribute to beneficial effects on cognition. nih.gov For example, antagonism of the 5-HT2C receptor can influence dopaminergic activity in the cortex and limbic areas, which may affect psychosis and cognition. nih.gov
Other Neurotransmitter System Interactions (e.g., Histamine (B1213489) H1, Alpha-Adrenergic, Muscarinic M1/M2, Opiate Receptors)
While the primary mechanism of action for most this compound antipsychotics is antagonism of the dopamine D2 receptor, their clinical profiles are significantly influenced by their interactions with a variety of other neurotransmitter systems. These off-target interactions contribute to both the therapeutic breadth and the side-effect profiles of these compounds. The affinity of butyrophenones for these other receptors varies considerably across the class.
Histamine H1 Receptors: Many butyrophenones exhibit antagonist activity at histamine H1 receptors. This action is not central to their antipsychotic effects but is associated with sedative side effects. The affinity for H1 receptors can range from high to negligible depending on the specific agent. For instance, droperidol has a notable affinity for H1 receptors, which contributes to its sedative properties. In contrast, other compounds may have minimal interaction. researchgate.net Antipsychotic affinity for the histamine H1 receptor has been associated with side effects like weight gain. researchgate.net
Alpha-Adrenergic Receptors: Interaction with α1-adrenergic receptors is a common feature of many butyrophenones. researchgate.net This antagonism can lead to cardiovascular side effects such as orthostatic hypotension (a drop in blood pressure upon standing). Several antipsychotics, including some butyrophenones, have high affinities for α1-adrenoceptors, sometimes comparable to or higher than alpha-blockers prescribed for hypertension. nih.gov Droperidol, for example, demonstrates a high affinity for the α1A-adrenergic receptor. drugbank.com
Muscarinic M1/M2 Receptors: Unlike some other classes of antipsychotics, butyrophenones generally possess low affinity for muscarinic cholinergic receptors. researchgate.net This characteristic is clinically significant as it means they are less likely to cause anticholinergic side effects such as dry mouth, blurred vision, constipation, and cognitive impairment. The lack of significant M1 or M2 receptor blockade is a distinguishing feature of this chemical class compared to, for example, some tricyclic antidepressants or older antipsychotics like chlorpromazine. mdpi.comvub.be
Opiate Receptors: Some this compound derivatives have been found to interact with opiate receptors. An early study investigating the inhibition of stereospecific ³H-naloxone binding found that butyrophenones like benperidol and pimozide could interact with the opiate receptor. nih.gov Their potency in this assay was greater than that of classical opiates like meperidine. However, there was no demonstrated correlation between this opiate receptor binding and the neuroleptic activity of the compounds, suggesting it is not a primary mechanism for their antipsychotic effects. nih.gov The affinity of various opioids and their metabolites for mu, delta, and kappa opioid receptor subtypes has been extensively studied. clinpgx.orgnih.gov
The following table summarizes the receptor binding affinities (Ki, in nM) for several representative this compound derivatives at these non-dopaminergic, non-serotonergic receptors. Lower Ki values indicate higher binding affinity.
| Compound | Histamine H1 (Ki, nM) | α1-Adrenergic (Ki, nM) | Muscarinic M1 (Ki, nM) | Opiate (μ) (IC50, μM) |
|---|---|---|---|---|
| Haloperidol | 64 | 12 | >10000 | - |
| Droperidol | 18 | 1.5 | >10000 | - |
| Benperidol | - | - | - | 0.3-0.5 |
| Spiperone | - | 22 | >10000 | - |
| Pipamperone | 480 | 120 | >10000 | - |
Allosteric Modulation and Biased Agonism of this compound Derivatives
Beyond simple receptor occupancy, the concepts of allosteric modulation and biased agonism represent more nuanced mechanisms through which this compound derivatives can exert their pharmacological effects, particularly at G protein-coupled receptors (GPCRs) like the dopamine D2 receptor.
Allosteric Modulation refers to the action of a ligand that binds to a site on the receptor (an allosteric site) that is topographically distinct from the primary (orthosteric) binding site where the endogenous ligand (e.g., dopamine) binds. nih.govresearchgate.net Allosteric modulators can be classified as:
Positive Allosteric Modulators (PAMs): Potentiate the effect of the orthosteric agonist. mdpi.com
Negative Allosteric Modulators (NAMs): Reduce the effect of the orthosteric agonist. mdpi.com
Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the orthosteric ligand's activity but can block the binding of other allosteric modulators. nih.govmdpi.com
This mechanism offers the potential for greater receptor subtype selectivity and a "ceiling effect" that can prevent overdosing, making it an attractive strategy in modern drug design. nih.govresearchgate.net While the classic butyrophenones are primarily considered orthosteric antagonists, the development of newer agents has explored this mechanism. For instance, lumateperone, a this compound derivative, possesses a multi-target profile and represents the type of complex pharmacology where allosteric effects could play a role. nih.gov
Biased Agonism , or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. nih.gov For the D2 receptor, signaling is primarily mediated through two pathways: G protein-dependent signaling (via Gαi/o proteins, which inhibits adenylyl cyclase) and G protein-independent signaling via β-arrestin recruitment. nih.govuni-regensburg.de
Classical antipsychotics block both pathways. However, it has been hypothesized that biased ligands, which selectively modulate one pathway over the other, could offer improved therapeutic profiles. nih.gov For example, a G protein-biased D2R agonist might provide therapeutic benefits with a reduced side-effect burden. nih.govnih.gov Research has shown that even subtle structural modifications to a ligand scaffold can finely tune its efficacy and bias toward either the G protein or β-arrestin pathway. nih.gov While many of the foundational studies on D2R biased agonism have used scaffolds like aripiprazole, the principles are directly applicable to the design and understanding of novel this compound derivatives. nih.govnih.gov The goal is to develop pathway-selective ligands that can offer more precise therapeutic effects for neuropsychiatric disorders. nih.gov
Receptor Binding Assays and Methodologies
The characterization of a this compound's pharmacological profile relies heavily on in vitro receptor binding assays. These assays are essential for determining the affinity of a compound for its various receptor targets and are a cornerstone of drug discovery and lead optimization. creative-bioarray.com The most common method is the competitive radioligand binding assay. nih.gov
The fundamental principle involves three key components:
Receptor Source: A preparation of membranes from cells or tissues that express the receptor of interest (e.g., HEK293 cells transfected to express human D2 receptors, or rat brain homogenates). nih.govresearchgate.net
Radioligand: A ligand for the target receptor that has been labeled with a radioactive isotope (e.g., tritium [³H] or iodine [¹²⁵I]). Butyrophenones themselves are often used as radioligands, such as [³H]-Spiperone or [³H]-N-methylspiperone, due to their high affinity for D2-like receptors. nih.govnih.gov
Competitor: The unlabeled test compound (the this compound derivative being studied).
In the assay, the receptor preparation is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor drug. The competitor drug displaces the radioligand from the receptor in a concentration-dependent manner. The amount of radioactivity bound to the receptors is then measured. From this competition curve, the IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Two primary techniques are used to separate the receptor-bound radioligand from the unbound radioligand in the solution:
Filtration Assay: This is a classic and widely used method. nih.gov After incubation, the reaction mixture is rapidly filtered through a glass fiber filter under vacuum. researchgate.netmerckmillipore.com The receptors and the bound radioligand are trapped on the filter, while the unbound radioligand passes through. The filter is then washed to remove any remaining unbound ligand, and the radioactivity retained on the filter is quantified using a scintillation counter. merckmillipore.com
Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a physical separation step. nih.gov The receptor preparation is immobilized onto microscopic beads that contain a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, producing a light signal that can be measured. Radioligand that is free in solution is too far away to produce a signal. This method is particularly well-suited for high-throughput screening (HTS) applications. nih.gov
These binding assays are crucial for establishing the affinity and selectivity profile of butyrophenones, providing the foundational data that helps to predict both their therapeutic efficacy and potential side effects. researchgate.net
Structure Activity Relationship Sar Studies and Ligand Design
Elucidation of Key Structural Features for Pharmacological Activity
SAR studies of butyrophenones have identified several key structural components that are essential for their pharmacological activity, particularly their antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The general structure of butyrophenones can be dissected into several key regions: the aromatic ring (Ar), a carbonyl group (C=O), a three-carbon alkyl chain, and a tertiary amino group, often incorporated into a piperidine (B6355638) ring which is further substituted. pharmacy180.comyoutube.com
The foundational SAR for butyrophenones suggests that:
An aromatic system (Ar) is crucial for activity. pharmacy180.com
A carbonyl group (X=C=O) generally provides optimal activity, though other groups can also be effective. pharmacy180.comyoutube.com
A three-carbon chain (n=3) between the carbonyl group and the amino nitrogen is optimal; lengthening or shortening this chain diminishes activity. pharmacy180.comyoutube.com
A tertiary aliphatic amino nitrogen is required, with the highest activity observed when it is part of a cyclic system like a piperidine ring. pharmacy180.comyoutube.com
A second aromatic group (Ar1) attached to the 4-position of the piperidine ring is also necessary for high potency. pharmacy180.comyoutube.com
These empirical SARs suggest that the 4-arylpiperidine portion of the molecule may mimic the 2-phenylethylamine moiety of dopamine, facilitating affinity for D2 and D3 receptors. pharmacy180.com The long N-alkyl substituent is thought to promote receptor affinity and contribute to the antagonist activity. pharmacy180.com
The specific substituents on the core butyrophenone scaffold have a profound impact on the compound's affinity and selectivity for various receptors.
Aromatic Ring (Ar) Substituents: A fluoro-substituent at the para-position of the phenyl ring (Ar) significantly enhances antipsychotic activity. pharmacy180.comyoutube.com This feature is characteristic of many potent this compound drugs, including haloperidol (B65202). youtube.com
Piperidine Ring Modifications: Alterations to the piperidine moiety and its substituents are critical for modulating receptor binding profiles. nih.govnih.gov For instance, replacing the piperidine ring in haloperidol with a homopiperazine (B121016) (1,4-diazepane) ring led to the identification of compounds with interesting multi-receptor binding profiles, showing potent activity at both dopamine and serotonin receptor subtypes. nih.govresearchgate.net
4-Position Piperidine Substituent (Ar1): The nature of the substituent at the 4-position of the piperidine ring is a key determinant of activity. The 4-chlorophenyl group in haloperidol contributes significantly to its binding affinity. nih.gov Replacing this group with other moieties can alter the compound's pharmacological profile. For example, replacing the 4-chlorophenyl ring with a 1,3-diazine moiety resulted in a compound that met criteria for potential atypical antipsychotic activity. nih.gov
The strategic modification of these substituent groups allows for the fine-tuning of a ligand's interaction with multiple receptors, a key strategy in developing atypical antipsychotics that balance dopamine D2 and serotonin 5-HT2A receptor antagonism. researchgate.net
Table 1: Impact of Structural Modifications on Receptor Binding Affinity of Haloperidol Analogues Data synthesized from multiple research findings.
| Structural Modification | Key Change | Impact on Receptor Affinity | Example Compound |
|---|---|---|---|
| Reduction of Carbonyl | C=O → CH₂ | Results in a significant (e.g., 27-fold) decrease in binding affinity to the D₂ receptor compared to haloperidol. nih.gov | Methylene analogue of Haloperidol |
| Piperidine Ring Expansion | Piperidine → Homopiperazine (1,4-diazepane) | Can produce compounds with multi-receptor profiles, equipotent or better than standards at DA and 5HT subtypes. nih.gov | SYA 013 (Homopiperazine analogue of Haloperidol) |
| Bridging the Piperidine Ring | Introduction of a bridge to restrict conformation | Does not necessarily result in favorable attributes; can lead to low binding affinity. nih.gov | Bridged analogues of SYA 013 |
| Para-Fluoro Group Removal | Removal of F from the this compound phenyl ring | Generally leads to a decrease in antipsychotic potency. pharmacy180.comyoutube.com | Desfluoro-haloperidol |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many drugs, as biomolecules like receptors are chiral. nih.govmdpi.com Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. mdpi.com For this compound derivatives, the specific spatial orientation of functional groups can dictate the efficiency of receptor binding.
While many classic butyrophenones like haloperidol are not chiral, the introduction of stereocenters in newer analogues has highlighted the importance of stereochemistry. For example, in bridged analogues of haloperidol, it was demonstrated that the hydroxyl (OH) group likely binds to dopamine receptors in a preferred axial conformation. nih.gov This suggests that the specific 3D orientation of key interacting groups is crucial for potent receptor binding. In studies of other centrally active agents, it has been shown that only specific isomers display significant biological activity, often due to stereoselective uptake mechanisms or a better fit within the receptor's binding pocket. nih.gov
The this compound side chain is inherently flexible. To better understand the bioactive conformation and to potentially increase potency and selectivity, researchers have developed conformationally constrained analogues. nih.govresearchgate.netresearchgate.net By locking the flexible side chain into a more rigid structure, these analogues help to define the optimal spatial arrangement of pharmacophoric elements required for receptor interaction.
This strategy has led to the identification of potent ligands with mixed affinities for dopamine and serotonin receptors. researchgate.net For example, incorporating the this compound structure into rigid polycyclic systems, such as (aminoalkyl)benzo- and -thienocycloalkanones, has produced compounds with high affinity for D2, 5-HT2A, and 5-HT2C receptors. researchgate.net These studies have shown that fixing the distance and orientation between the protonated amino group and hydrogen bond acceptor groups is a key requirement for high affinity at the 5-HT2A receptor. nih.gov Such constrained analogues serve as valuable pharmacological tools to probe receptor structure and function. nih.gov
Computational Chemistry and Molecular Modeling in this compound Research
Computational chemistry and molecular modeling have become indispensable tools in the study of this compound derivatives, providing profound insights into their interactions with biological targets at an atomic level. These in silico methods allow for the rational design of novel ligands with improved affinity, selectivity, and pharmacokinetic profiles. By simulating complex molecular interactions, researchers can predict binding modes, estimate binding affinities, and understand the dynamic nature of ligand-receptor complexes, thereby accelerating the drug discovery process.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in this compound research for elucidating the binding modes of these antipsychotic agents within the active sites of dopamine and serotonin receptors.
A notable example involves the docking of haloperidol, a classic this compound antipsychotic, into the dopamine D2 receptor (D2R). In one such study, the D2R structure (PDB ID: 6CM4) was prepared by removing non-essential components, and the haloperidol molecule was optimized for docking using AutoDock Vina, a widely used simulation program. chemrxiv.orgchemrxiv.orgresearchgate.net The simulation predicted a strong binding affinity for haloperidol with the D2R, with the most stable conformation exhibiting a binding energy of -11.1 kcal/mol. chemrxiv.orgchemrxiv.org This strong affinity is consistent with haloperidol's known role as a high-affinity D2R antagonist. chemrxiv.org
The accuracy of the docking pose was validated by calculating the root mean square deviation (RMSD) between the docked ligand and the original ligand in the crystal structure. An RMSD value of 0.905 Å was obtained, which is well below the 2.0 Å threshold generally considered reliable, indicating a high degree of accuracy in the predicted binding mode. chemrxiv.org Such studies are vital for understanding the key interactions that govern the binding of butyrophenones to their targets and for designing new derivatives with tailored affinities. Docking studies have shown that linear structures, characteristic of butyrophenones, fit well into the binding pockets of D2-like and 5-HT2A receptors. nih.gov
| Parameter | Value | Reference |
| Ligand | Haloperidol | chemrxiv.orgchemrxiv.org |
| Receptor | Dopamine D2 Receptor (PDB: 6CM4) | chemrxiv.orgchemrxiv.org |
| Docking Software | AutoDock Vina | chemrxiv.orgchemrxiv.org |
| Best Binding Energy | -11.1 kcal/mol | chemrxiv.orgchemrxiv.org |
| Binding Energy Range | -11.1 to -10.0 kcal/mol | chemrxiv.orgchemrxiv.org |
| RMSD | 0.905 Å | chemrxiv.org |
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. MD simulations are used to refine the binding poses obtained from docking and to assess the stability of crucial interactions.
In the context of this compound research, MD simulations have been employed to investigate the interactions between D2R and various antipsychotic drugs, including haloperidol. nih.gov These simulations, often running for nanoseconds, track the movements of every atom in the system, which includes the receptor, the ligand, and surrounding solvent molecules. For instance, a docked D2R-haloperidol complex can be equilibrated for 10 nanoseconds in a simulation to observe its dynamic behavior. nih.gov
Studies have shown that the D2R exhibits higher nonbonded interaction energies with typical antipsychotics like haloperidol compared to atypical ones. nih.gov This suggests a more stable and potent binding, which correlates with the clinical effects and side-effect profiles of these drugs. The reliability of homology models of receptors like D2R, which are often used when crystal structures are unavailable, is also frequently enhanced and validated through MD simulations before their use in docking studies. nih.gov These dynamic studies are critical for a more comprehensive understanding of the molecular determinants of ligand binding and receptor activation or inhibition.
Quantum chemical analysis provides fundamental insights into the electronic structure and properties of molecules, which govern their reactivity and interactions. For this compound, these methods have been used to analyze its molecular ion and fragment ion formation, which is essential for its characterization in mass spectrometry. chemrxiv.orgnih.gov this compound is a model compound for a specific type of fragmentation reaction known as the McLafferty rearrangement. nih.gov
Recent studies have utilized time-dependent density functional theory (TDDFT) and natural bond orbital (NBO) analysis to investigate the charge and spin density distributions of this compound's molecular and fragment ions. chemrxiv.orgnih.gov When this compound is ionized, it forms a molecular ion (M+•) and two characteristic fragment ions at m/z 105 (from α-cleavage) and m/z 120 (from McLafferty rearrangement). chemrxiv.orgnih.gov
Quantum chemical calculations help to obtain information about the highest occupied molecular orbital (HOMO) of the neutral molecule and the singly occupied molecular orbital (SOMO) of its molecular ion. nih.gov For this compound, the HOMO indicates that the π-electrons in the phenyl group and the non-bonding (n) electrons in the carbonyl group are most susceptible to being released during ionization. nih.gov NBO analysis further reveals the charge and spin density distributions across the molecule, providing a detailed electronic picture. chemrxiv.orgnih.gov
Furthermore, quantum chemical approaches have been used to distinguish between dopamine receptor agonists and antagonists. cabidigitallibrary.org These studies analyze parameters like electron donor-acceptor capacity and global hardness. cabidigitallibrary.org It has been shown that antagonists, including the this compound family of antipsychotics, are generally better electron acceptors and softer molecules compared to dopamine and its agonists. cabidigitallibrary.org
| Quantum Analysis Method | Application to this compound | Key Findings | Reference |
| TDDFT/NBO Analysis | Study of molecular and fragment ions | Characterized charge/spin distributions; Explained α-cleavage (m/z 105) and McLafferty rearrangement (m/z 120) fragmentation pathways. | chemrxiv.orgnih.gov |
| HOMO/SOMO Calculation | Analysis of ionization process | Identified π-electrons (phenyl) and n-electrons (carbonyl) as most likely to be released. | nih.gov |
| Density Functional Theory | Comparison of agonists vs. antagonists | This compound antagonists are good electron acceptors and soft molecules, whereas dopamine agonists are hard molecules and good electron donors. | cabidigitallibrary.org |
Bioisosteric Replacement Strategies in this compound Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize drug-like properties by substituting a part of a molecule with a chemically different group that retains similar biological activity. researchgate.netnih.gov This approach is widely used in the design of novel this compound analogs to improve their affinity, selectivity, metabolic stability, and to reduce toxicity. nih.gov
The goal is to create new molecules with different physicochemical properties but a similar biological effect. researchgate.net In the context of butyrophenones, researchers have synthesized series of heterocyclic analogues where parts of the core structure are replaced with bioisosteres. For example, a series of 15 heterocyclic this compound analogues were synthesized as potential multi-target ligands by applying bioisosteric replacement strategies. nih.gov These new compounds were then evaluated for their binding affinity at various dopamine and serotonin receptors. This strategy allows for the exploration of new chemical space and the development of compounds with novel intellectual property. nih.gov
By systematically replacing functional groups, chemists can fine-tune the interaction of the this compound scaffold with its target receptors, leading to the identification of candidates with potentially improved therapeutic profiles, such as those of atypical antipsychotics.
Design of Multi-Target Ligands Based on this compound Scaffold
The development of multi-target ligands, which are single chemical entities designed to interact with multiple biological targets, is a promising strategy for treating complex multifactorial diseases like schizophrenia. bohrium.com The this compound scaffold, particularly that of haloperidol, has served as an excellent starting point for the design of such multi-target agents. chemrxiv.orgresearchgate.net
Haloperidol, while primarily known for its potent dopamine D2 receptor antagonism, also binds to several other central nervous system receptors, including other dopamine subtypes and various serotonin (5-HT) receptors. chemrxiv.org This inherent multi-receptor binding profile makes it an ideal scaffold for modification. Researchers have systematically investigated the structural contributions of each part of the haloperidol molecule—the this compound moiety, the central piperidine ring, and the 4-chlorophenyl group—to its binding at different receptors. chemrxiv.orgresearchgate.net
By modifying these pharmacophoric groups, new agents have been designed with binding profiles characteristic of atypical antipsychotics, which typically involve a combination of D2 and 5-HT2A receptor antagonism. This strategy has led to the identification of several new compounds with the desired multi-receptor binding profile, demonstrating that the this compound scaffold is a versatile template for developing multi-target ligands for neuropsychiatric disorders. chemrxiv.org
| Compound | Modification from Haloperidol Scaffold | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Haloperidol (1) | Parent Compound | 0.89 | 120 | chemrxiv.org |
| Compound 16 | Varied piperidine and phenyl moieties | 1.1 | 48 | chemrxiv.org |
| Compound 18 | Varied piperidine and phenyl moieties | 0.35 | 110 | chemrxiv.org |
| Compound 19 | Varied piperidine and phenyl moieties | 0.28 | 150 | chemrxiv.org |
| Compound 23 | Varied piperidine and phenyl moieties | 0.81 | 180 | chemrxiv.org |
| Compound 24 | Varied piperidine and phenyl moieties | 1.6 | 13 | chemrxiv.org |
| Compound 25 | Varied piperidine and phenyl moieties | 0.44 | 14 | chemrxiv.org |
Metabolism and Pharmacokinetics of Butyrophenones
Metabolic Pathways of Butyrophenone Derivatives
This compound derivatives undergo significant biotransformation through several key pathways, leading to the formation of multiple metabolites. These reactions primarily aim to convert the lipophilic parent compounds into more polar, water-soluble molecules that can be more easily excreted. nih.govmhmedical.com The principal metabolic routes include oxidative N-dealkylation and reduction of the ketone group. pharmacy180.com
A primary metabolic pathway for many this compound derivatives that contain an alkylamino moiety is oxidative N-dealkylation. nih.govnih.gov This Phase I reaction is predominantly catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver. nih.govku.edu The process involves the hydroxylation of the carbon atom that is adjacent (alpha) to the nitrogen atom within the alkyl group. nih.govsemanticscholar.orgencyclopedia.pub This creates an unstable hydroxylated intermediate which then spontaneously cleaves. nih.govsemanticscholar.orgencyclopedia.pub The cleavage results in the formation of a dealkylated metabolite and an aldehyde. nih.govencyclopedia.pub This N-dealkylation can lead to metabolites with attenuated, retained, or altered pharmacological activities compared to the parent drug. nih.govnih.gov
For instance, the metabolism of the widely used this compound, Haloperidol (B65202), involves the oxidative removal of the piperidine (B6355638) ring's side chain. This biotransformation leads to the formation of 4-fluorobenzoylpropionic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine.
Another significant Phase I metabolic reaction for butyrophenones is the reduction of the carbonyl (ketone) group present in the this compound backbone. pharmacy180.com This reaction is catalyzed by non-microsomal enzymes known as aldo-keto-reductases and results in the formation of a secondary alcohol metabolite. pharmacy180.com This reduction is a key step in the biotransformation of haloperidol, which is converted to its corresponding alcohol metabolite, reduced haloperidol. This process is a reversible reaction, meaning the metabolite can be oxidized back to the parent compound. pharmacy180.com
Beyond reduction, butyrophenones can undergo other biotransformations, including aromatic hydroxylation on the phenyl ring. Following these initial Phase I reactions, the resulting metabolites often undergo Phase II conjugation reactions, such as glucuronidation. nih.gov In this process, an endogenous molecule like glucuronic acid is attached to the metabolite, which significantly increases its water solubility and facilitates its excretion from the body. jaypeedigital.com
Table 1: Major Metabolic Pathways for a Representative this compound (Haloperidol)
| Metabolic Pathway | Reaction Type | Key Enzyme System(s) | Resulting Metabolite(s) |
| Oxidative N-dealkylation | Phase I (Oxidation) | Cytochrome P450 (CYP3A4) | 4-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine |
| Carbonyl Reduction | Phase I (Reduction) | Aldo-keto reductases | Reduced Haloperidol (a secondary alcohol) |
| Conjugation | Phase II | UDP-glucuronosyltransferases | Haloperidol glucuronide, Reduced haloperidol glucuronide |
Role of Cytochrome P450 Enzymes in this compound Metabolism
The cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the liver, plays a central role in the Phase I metabolism of the vast majority of antipsychotic drugs, including butyrophenones. muni.czslideshare.netnih.gov These enzymes are responsible for catalyzing oxidative reactions, such as N-dealkylation and aromatic hydroxylation. mdpi.com
Several specific CYP450 isozymes are involved in the biotransformation of butyrophenones. The most significant contributors are typically members of the CYP1, CYP2, and CYP3 families. nih.gov Specifically, enzymes such as CYP2D6, CYP3A4, CYP1A2, and CYP2C19 have been identified as key players in the metabolism of various antipsychotic agents. muni.cz For example, the N-dealkylation of buprenorphine, a process analogous to that seen with some butyrophenones, is heavily reliant on CYP3A4 and CYP2C8. nih.gov The activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, leading to differences in drug metabolism rates. metabolon.com
Pharmacokinetic Profiles of Butyrophenones
The pharmacokinetic properties of butyrophenones, such as their absorption and distribution, are largely dictated by their physicochemical characteristics, particularly their high lipid solubility. litfl.com
Following oral administration, most this compound antipsychotics are readily and rapidly absorbed from the gastrointestinal tract. litfl.comslideshare.net However, they are subject to a significant first-pass metabolism in the liver. slideshare.netderangedphysiology.com This extensive initial metabolism means that the fraction of the administered drug that reaches systemic circulation (bioavailability) can be variable. litfl.comderangedphysiology.com
Butyrophenones are highly lipophilic and protein-bound, with most agents being more than 90% bound to plasma proteins. muni.czderangedphysiology.com This high lipophilicity, combined with high protein binding, results in a large apparent volume of distribution (Vd). litfl.communi.cz For haloperidol, the volume of distribution is approximately 18 L/kg, indicating extensive distribution into body tissues, including the brain. derangedphysiology.comnih.gov
Table 2: General Pharmacokinetic Profile of this compound Antipsychotics
| Pharmacokinetic Parameter | Description | Typical Characteristics |
| Oral Absorption | Uptake from the gastrointestinal tract | Generally rapid and efficient. litfl.com |
| Bioavailability | Fraction of drug reaching systemic circulation | Variable, due to extensive first-pass metabolism. slideshare.netderangedphysiology.com |
| Protein Binding | Extent of binding to plasma proteins | High (>90%). derangedphysiology.com |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma | Large, indicating wide distribution into tissues. litfl.communi.cz |
Elimination and Excretion Patterns
The elimination of butyrophenones, a class of antipsychotic agents, is a multifaceted process primarily involving hepatic metabolism followed by renal and biliary excretion. As predominantly lipophilic compounds, butyrophenones must be biotransformed into more polar, water-soluble metabolites to be efficiently removed from the body. litfl.commhmedical.com The liver is the principal site for this metabolic conversion. mhmedical.com
The kidneys are the main organs for excreting these water-soluble metabolites through urine. msdmanuals.comnih.gov Renal excretion involves glomerular filtration, where free drug and metabolites pass from the blood into the filtrate, and active tubular secretion in the proximal tubule, which further transports these compounds into the urine. mhmedical.com The pH of the urine can influence the rate of excretion for ionizable drugs. nih.gov
In addition to renal clearance, biliary excretion plays a role, particularly for larger metabolites and conjugates, such as glucuronides, which are actively transported into the bile. msdmanuals.comnih.gov These substances are then delivered to the intestine and may be eliminated in the feces. However, some portion of the drug or its metabolites can be reabsorbed from the intestine back into circulation, a process known as enterohepatic cycling, which can prolong the drug's presence in the body. msdmanuals.com
The specific pattern of excretion—the proportion of drug eliminated via renal versus biliary routes—depends on the physicochemical properties of the individual this compound derivative and its metabolites, including molecular weight, lipophilicity, and polarity. nih.gov For instance, compounds with higher molecular weights (greater than 300 g/mol ) and both polar and lipophilic characteristics are more likely to be excreted in the bile. msdmanuals.com
Studies on specific butyrophenones like haloperidol have shown that both urine and feces are significant routes of elimination. The elimination half-lives of butyrophenones can be quite long and exhibit considerable inter-individual variation. nih.gov For example, after a single dose in rats, the near-terminal elimination half-lives from the brain for haloperidol and bromperidol (B1667933) were found to be 6.6 and 5.8 days, respectively. nih.gov
Analytical Methodologies for Metabolite Identification and Quantification
The identification and quantification of this compound metabolites in biological matrices such as blood, plasma, and urine are crucial for pharmacokinetic studies and therapeutic drug monitoring. Due to the complexity of these matrices and the often low concentrations of metabolites, highly sensitive and selective analytical techniques are required. The most prominent and powerful of these are mass spectrometry and high-performance liquid chromatography, often used in combination.
Mass Spectrometry Techniques (e.g., FI-MS, EI-MS, APCI-MS)
Mass spectrometry (MS) is a cornerstone in the structural elucidation and quantification of drug metabolites. Various ionization techniques can be employed, each providing different types of structural information.
Electron Ionization (EI-MS): This is a hard ionization technique that involves bombarding the sample with a high-energy electron beam. This process results in extensive fragmentation of the molecule. For butyrophenones, EI-MS spectra typically show a common peak at m/z 123, with molecular ions being very small or absent. The extensive fragmentation provides a detailed "fingerprint" that can be used for identification, though the lack of a molecular ion can make determining the initial mass challenging.
Field Ionization (FI-MS): FI is a softer ionization method that produces less fragmentation than EI. When analyzing this compound, FI-MS yields the molecular ion (M+•) and two distinctive fragment ions at m/z 105 (from α-cleavage) and m/z 120 (from the McLafferty rearrangement). The presence of the molecular ion is a significant advantage for determining the compound's mass.
Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is another soft ionization technique suitable for analyzing less polar compounds. For this compound, APCI typically yields protonated molecules ([M+H]+). The APCI mass spectrum of this compound shows numerous fragment ions resulting from the cleavage of this protonated molecule, but it may not show the characteristic McLafferty rearrangement ion seen in FI-MS.
The choice of ionization method depends on the specific analytical goal, whether it is the confirmation of a known metabolite or the structural elucidation of an unknown one.
Table 1: Comparison of Mass Spectrometry Ionization Techniques for this compound Analysis
| Technique | Ionization Type | Typical Ions Observed | Key Characteristics |
|---|---|---|---|
| Electron Ionization (EI-MS) | Hard | Extensive fragment ions (e.g., m/z 123), weak or absent molecular ion | Provides a detailed fragmentation pattern (fingerprint) |
| Field Ionization (FI-MS) | Soft | Molecular ion (M+•), characteristic fragment ions (e.g., m/z 105, m/z 120) | Minimal fragmentation, clear molecular ion peak |
| Atmospheric Pressure Chemical Ionization (APCI-MS) | Soft | Protonated molecule ([M+H]+), various fragment ions from [M+H]+ | Good for less polar compounds, produces protonated molecules |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique used extensively for the analysis of butyrophenones and their metabolites in biological fluids. It excels at separating complex mixtures into individual components, which can then be quantified or further identified.
Reverse-phase HPLC is the most common mode used for this compound analysis. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like phosphoric acid or formic acid to improve peak shape and resolution.
Different detection methods can be coupled with HPLC:
Ultraviolet (UV) Detection: Many butyrophenones possess chromophores that allow for detection using UV spectrophotometry.
Fluorescence Detection: For enhanced sensitivity and selectivity, metabolites can be derivatized with a fluorescent tag, such as dansyl chloride, before HPLC analysis.
Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry is a particularly powerful combination. HPLC separates the metabolites, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information with high sensitivity and specificity.
Table 2: Examples of HPLC Methodologies for this compound Analysis
| Analyte(s) | Matrix | Column Type | Detection Method |
|---|---|---|---|
| Benperidol, Bromperidol, Haloperidol | Serum | C18 reversed-phase | UV Detector |
| N-dealkylated metabolites of Droperidol, Spiperone, Haloperidol, Bromperidol | Rat Plasma | Reversed-phase (C18) | Fluorescence (after pre-column derivatization with Dansyl Chloride) |
| Haloperidol, Bromperidol, Fluoropipamide | Whole Blood | Not specified | Electrospray Tandem Mass Spectrometry (ES-MS/MS) |
Impact of Metabolism on this compound Efficacy and Side Effects
The metabolism of butyrophenones is not merely a process of elimination; it can significantly influence both the therapeutic efficacy and the adverse effect profile of the parent drug. nih.govcambridge.org This is because the metabolites formed can themselves be pharmacologically active. nih.govlitfl.com
A primary concern with this compound use is the risk of developing extrapyramidal symptoms (EPS), which are movement disorders such as dystonia, parkinsonism, and akathisia. nih.govnih.gov These side effects are directly linked to the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway. nih.gov The extent to which metabolites contribute to this D2 receptor blockade can influence the likelihood and severity of EPS. If a metabolite retains a high affinity for D2 receptors, it can potentiate the risk of these adverse effects. litfl.com
Preclinical Research and Animal Models
In Vitro Pharmacological Assays
In vitro assays are conducted outside of a living organism, typically using isolated cells or tissues, to determine a compound's interaction with specific biological targets.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a drug for various receptors. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Butyrophenones are known for their diverse receptor binding profiles, which contributes to their varying therapeutic effects. nih.gov
The following table displays the binding affinities (Ki, in nM) of several butyrophenone derivatives for various neurotransmitter receptors, illustrating the diversity within this chemical class.
| Compound | D2 | D3 | 5-HT1A | 5-HT2A | α1-adrenergic | H1 |
| Benperidol | 0.23 | 0.6 | 2,700 | 2.5 | 1.8 | 250 |
| Bromperidol (B1667933) | 0.25 | 0.7 | 5,000 | 8.8 | 1.5 | 1,000 |
| Droperidol | 0.5 | 1.5 | 3,800 | 1.8 | 0.6 | 13 |
| Haloperidol (B65202) | 0.7 | 0.5 | 4,200 | 5.5 | 4.8 | 500 |
| Pipamperone | 45 | 100 | 1,100 | 2.5 | 110 | 180 |
| Spiperone | 0.05 | 0.1 | 150 | 0.6 | 15 | 1,000 |
| Trifluperidol (B1206776) | 0.2 | 0.3 | 4,000 | 1.5 | 1.0 | 500 |
Data sourced from publicly available receptor binding databases. Lower Ki values indicate higher affinity.
Functional Assays for Receptor Activation and Signaling
Beyond simply binding to a receptor, it is essential to understand the functional consequence of that interaction. Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. These assays often measure downstream signaling events.
For G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, functional assays can measure changes in intracellular second messengers like cyclic adenosine monophosphate (cAMP) or the recruitment of proteins like β-arrestin. uni-regensburg.deunc.eduinnoprot.com For example, activation of D1-like dopamine receptors typically stimulates adenylyl cyclase, leading to an increase in cAMP, whereas activation of D2-like receptors inhibits this enzyme, causing a decrease in cAMP. uni-regensburg.de this compound antipsychotics are predominantly antagonists or partial agonists at the D2 receptor, meaning they block or partially block the receptor's response to dopamine. This antagonism of D2 receptors is a key element of their therapeutic action in psychosis. wikipedia.org
In Vivo Animal Models for Pharmacological Evaluation
In vivo models use living organisms, most commonly rodents, to assess the systemic effects of a compound and its potential therapeutic efficacy in a complex biological system.
Models for Antipsychotic Activity (e.g., Apomorphine-induced Stereotypies)
A widely used animal model to screen for antipsychotic activity is the apomorphine-induced stereotypy test. nih.govnih.gov Apomorphine is a non-selective dopamine receptor agonist that, when administered to rodents, induces repetitive, stereotyped behaviors such as gnawing, licking, and sniffing. nih.govresearchgate.net These behaviors are thought to model the positive symptoms of psychosis, which are associated with dopamine hyperactivity.
The ability of a test compound to block these stereotyped behaviors is indicative of its dopamine D2 receptor antagonist activity. nih.gov this compound derivatives like haloperidol and spiperone effectively antagonize apomorphine-induced behaviors, which correlates with their clinical antipsychotic potency. nih.govcpn.or.kr The efficacy in this model is often quantified by the ED50 value, which is the dose required to produce a 50% reduction in the stereotyped behavior.
| Compound | ED50 (mg/kg) for Inhibition of Apomorphine-Induced Climbing |
| Haloperidol | 0.21 |
| Risperidone | 0.14 |
| Clozapine | 22.18 |
| Quetiapine | 10.47 |
| Olanzapine | 0.23 |
| Amisulpride | 57.04 |
Data adapted from a study on apomorphine-induced climbing behavior in mice. cpn.or.kr
Models for Anti-inflammatory and Antimicrobial Activities
While primarily known for their central nervous system effects, some research has explored the anti-inflammatory and antimicrobial properties of compounds with this compound-like structures or other antipsychotics.
Anti-inflammatory Models: Standard preclinical models to assess anti-inflammatory activity include carrageenan-induced paw edema and croton oil-induced ear edema in rodents. researchgate.netnih.gov In the carrageenan model, an inflammatory agent is injected into the paw, causing measurable swelling. The ability of a test compound to reduce this edema indicates potential anti-inflammatory effects. nih.govijpras.com While this is a common screening method, specific data on this compound derivatives in these models is not extensively documented in primary literature compared to their neuropharmacological evaluation.
Antimicrobial Models: The antimicrobial activity of compounds can be assessed in vivo using murine infection models. frontiersin.org In these models, animals are challenged with a pathogenic bacterium, such as Salmonella typhimurium, and the efficacy of the test compound is measured by its ability to protect the animals and reduce bacterial load in organs. nih.gov For instance, the phenothiazine antipsychotic fluphenazine, which is structurally distinct but functionally related to some butyrophenones, has demonstrated significant in vivo protection in mice challenged with a virulent strain of S. typhimurium. nih.gov However, dedicated studies on the in vivo antimicrobial efficacy of the this compound class itself are limited.
Models for Neurological and Psychiatric Conditions
Animal models are indispensable for studying complex psychiatric disorders like schizophrenia and bipolar disorder. wikipedia.orgnih.govacetherapeutics.com These models attempt to replicate specific aspects of the human condition, including positive, negative, and cognitive symptoms. nih.govnih.gov
Pharmacological models, such as those induced by chronic administration of NMDA receptor antagonists like phencyclidine (PCP) or psychostimulants like amphetamine, are frequently used. nih.govacnp.org These models can induce behavioral changes in rodents, such as hyperactivity and deficits in sensorimotor gating (measured by prepulse inhibition), that are analogous to symptoms of schizophrenia. acnp.org Butyrophenones are often used in these models as reference compounds to validate the model's predictive utility for antipsychotic effects. For example, the disruptive effects of dopamine agonists on prepulse inhibition can be alleviated by D2 antagonists. nih.gov
Developmental models, where an adverse event occurs during a critical perinatal period (e.g., maternal immune activation or neonatal hippocampal lesions), are also used to create more comprehensive models that mimic the neurodevelopmental aspects of schizophrenia. nih.gov The behavioral phenotypes in these models are assessed to evaluate the efficacy of potential new treatments, including novel this compound derivatives.
Neuroimaging Studies in Animal Models (e.g., PET Imaging with Radiolabeled Butyrophenones)
Neuroimaging in animal models, particularly Positron Emission Tomography (PET), is a critical tool for studying the in vivo activity of this compound compounds. criver.com These preclinical studies utilize radiolabeled versions of this compound derivatives to visualize and quantify their interaction with specific targets in the living brain, most notably dopamine receptors. criver.comnih.gov This technology provides essential insights into the pharmacokinetics and pharmacodynamics of these compounds, bridging the gap between in vitro findings and potential clinical applications. nih.gov
The development of PET radiotracers has been central to understanding the dopaminergic system. nih.gov An early success in this field was the N-[11C]methylation of spiperone, a potent this compound, to create [11C]N-methylspiperone, which was used in 1983 for one of the first successful PET imaging studies of dopamine receptors in the human brain. nih.gov In preclinical animal models, various butyrophenones have been radiolabeled to assess their suitability for imaging. For instance, a comparative evaluation of three radiobrominated this compound neuroleptics—bromospiperone (BSP), brombenperidol (BBP), and bromperidol (BP)—was conducted to map cerebral dopaminergic receptors. nih.gov
Screening tests in rats with 77Br-labelled compounds showed that both bromospiperone and brombenperidol had specific localization to D2 receptors. nih.gov Subsequent PET experiments in baboons using the positron-emitting isotope 75Br demonstrated that only 75Br-bromospiperone preferentially localized in brain regions rich in dopaminergic receptors, such as the striatum. nih.gov These studies revealed a complex relationship between a radioligand's D2 receptor binding affinity, lipophilicity, and its specific uptake in the brain. nih.gov Notably, 75Br-bromospiperone achieved a striatum-to-cerebellum ratio of 3 in the baboon brain five hours after injection, which was sufficient to clearly visualize dopaminergic receptor areas with PET. nih.gov However, it is important to note that not all this compound radioligands, such as radiolabeled spiperones, are sensitive to changes in endogenous dopamine levels, a factor that is considered when selecting tracers for certain research questions. nih.gov
The data gathered from these animal PET studies are invaluable for confirming that a new chemical entity can cross the blood-brain barrier and engage with its intended target, which are critical steps in the drug development process. nih.gov
Table 1: Selected Radiolabeled Butyrophenones in Preclinical PET Imaging
| Radioligand | Animal Model | Primary Target | Key Research Finding |
|---|---|---|---|
| [75Br]Bromospiperone (BSP) | Baboon, Rat | Dopamine D2 Receptors | Preferentially localized in dopaminergic-rich areas, achieving a striatum-to-cerebellum ratio of 3, allowing for visualization via PET. nih.gov |
| [77Br]Brombenperidol (BBP) | Rat | Dopamine D2 Receptors | Indicated D2-specific localization in initial screening tests. nih.gov |
| [11C]N-methylspiperone | - (Used in early human studies) | Dopamine Receptors | One of the first successful radiotracers used for PET imaging of brain dopamine receptors. nih.gov |
Evaluation of Potential Liabilities in Preclinical Models (e.g., Catalepsy, Weight Gain)
Preclinical animal models are essential for identifying the potential liabilities of new compounds, including side effects commonly associated with antipsychotic medications. researchgate.net For butyrophenones, a primary focus of this evaluation is the propensity to induce extrapyramidal symptoms, which are often studied in rodents through models of catalepsy. meliordiscovery.comnih.gov Metabolic liabilities, such as weight gain, are also a significant concern for antipsychotic drugs, and animal models have been developed to assess this risk. nih.govnih.gov
Catalepsy: Catalepsy in rodents is characterized by a state of immobility and muscle rigidity, which is considered analogous to the Parkinson-like motor side effects observed in humans. researchgate.netmeliordiscovery.com The administration of this compound antipsychotics, particularly haloperidol, is a standard method for inducing this state in animal models for screening purposes. meliordiscovery.comnih.gov The catalepsy test is a widely used behavioral assay that predicts a drug's likelihood of causing these motor side effects. researchgate.net
In a typical catalepsy test, such as the bar test, an animal's forepaws are placed on an elevated horizontal bar, and the latency to remove them is measured. meliordiscovery.com Haloperidol significantly increases this latency time compared to vehicle-treated animals. meliordiscovery.com Studies have demonstrated a dose-dependent relationship for this compound derivatives in inducing catalepsy. nih.gov For example, one study in mice with a new this compound derivative showed that the time to onset and the intensity of catalepsy varied with the administered dose. nih.gov This model has been used extensively to screen and evaluate compounds for their potential to either cause or reverse cataleptic states. meliordiscovery.comnih.gov
Table 2: this compound-Induced Catalepsy in Animal Models
| Compound | Animal Model | Behavioral Test | Key Finding |
|---|---|---|---|
| Haloperidol | Mice, Rats | Bar Test | Induces a condition of immobility and muscle rigidity, serving as a model to screen for Parkinson-like side effects. meliordiscovery.comnih.gov |
| Unnamed this compound Derivative | Mice | Catalepsy Assessment | The development and manifestation of catalepsy were shown to be dose-dependent. nih.gov |
Weight Gain: Weight gain is a prominent side effect associated with many antipsychotic drugs. nih.govnih.gov While this effect is more strongly linked to atypical antipsychotics, animal models have been developed to investigate the mechanisms for all classes of these drugs. nih.govresearchgate.net These models are crucial for understanding how antipsychotics impact food intake, body weight, and body composition. nih.gov
Research has shown that female rodents often appear more sensitive to the weight-promoting effects of antipsychotics than males. nih.gov For instance, chronic administration of some antipsychotics leads to significant weight gain in female rats and mice, an effect not consistently observed in males. nih.gov This weight gain in female rats often appears to result from hyperphagia (increased food intake). nih.gov A mouse model was developed to assess the effects of oral administration of atypical antipsychotics, which demonstrated that these drugs could cause significant weight increases in female mice over a four-week period. nih.govresearchgate.net Although much of the specific research on weight gain focuses on atypical agents, these models provide a framework for evaluating all antipsychotic compounds, including butyrophenones, for this potential liability.
Advanced Research Techniques and Methodologies
Radioligand Development and Application
Radioligands, which are radioactively labeled compounds, are indispensable tools in pharmacology and neuroscience for studying receptor distribution, density, and occupancy. The development of radiolabeled butyrophenone derivatives has significantly contributed to the understanding of dopamine (B1211576) receptor systems in the brain.
The synthesis of radiolabeled this compound derivatives for use in techniques like Positron Emission Tomography (PET) requires specialized and often complex chemical procedures. The goal is to incorporate a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or bromine-75 (⁷⁵Br), into the this compound structure with high specific activity, meaning a high ratio of radioactivity to the mass of the compound. eurofins.commoravek.com
No-carrier-added (NCA) syntheses are particularly desirable as they produce radioligands with the highest possible specific activity. nih.govnih.gov For instance, NCA ¹⁸F-labeled N-methylspiroperidol has been synthesized from various precursors, including p-nitrobenzonitrile and cyclopropyl p-nitrophenyl ketone, through nucleophilic aromatic substitution reactions. nih.gov One successful one-pot synthesis of NCA 3-(2'-[¹⁸F]fluoroethyl)spiperone involves the reaction of 3-(2'-methylsulfonyloxyethyl)spiperone with K¹⁸F/Kryptofix 222 in acetonitrile (B52724), yielding the desired product in 30-40% radiochemical yield within an hour. nih.gov
Similarly, bromine radioisotopes have been incorporated into this compound structures. The synthesis of radiobrominated neuroleptics like bromospiperone, brombenperidol, and bromperidol (B1667933) has been achieved with high radiochemical yields using electrophilic reactions with no-carrier-added ⁷⁷Br or ⁷⁵Br.
The choice of synthetic route can be influenced by factors such as the desired position of the radiolabel, the stability of the labeled compound, and the ease of purification. moravek.com For example, the synthesis of ¹⁸F-labeled haloperidol (B65202) has been accomplished through various methods, including fluorine-for-fluorine exchange reactions and nucleophilic aromatic substitution on precursor molecules. researchgate.net
Table 1: Examples of Radiolabeled this compound Derivatives and their Synthesis Methods
| Radioligand | Radionuclide | Precursor | Synthesis Method | Reference |
|---|---|---|---|---|
| 3-(2'-[¹⁸F]fluoroethyl)spiperone | ¹⁸F | 3-(2'-methylsulfonyloxyethyl)spiperone | Nucleophilic substitution with K¹⁸F/Kryptofix 222 | nih.gov |
| ¹⁸F-N-methylspiroperidol | ¹⁸F | cyclopropyl p-nitrophenyl ketone | Nucleophilic aromatic substitution | nih.gov |
| ⁷⁵Br-Bromospiperone | ⁷⁵Br | Not specified | Electrophilic bromination | Not specified in provided text |
Radiolabeled this compound derivatives are extensively used as tracers in PET imaging to visualize and quantify dopamine receptors in the living brain. nih.gov These studies are crucial for understanding the pathophysiology of neurological and psychiatric disorders and for the development of new drugs.
A key parameter in these studies is the ratio of radioligand binding in a receptor-rich region (e.g., the striatum for dopamine D2 receptors) to a receptor-poor region (e.g., the cerebellum). This ratio provides an index of specific receptor binding. For example, ⁷⁷Br-p-bromospiperone has demonstrated a high striatum-to-cerebellum ratio in rat brain, indicating its suitability for in vivo dopamine receptor assessment. nih.gov Similarly, a study using ⁷⁶Br-labeled bromospiperone with PET showed a significant decrease in the striatum-cerebellum uptake ratio in patients with progressive supranuclear palsy, suggesting a loss of striatal dopamine receptors. nih.gov
Receptor occupancy studies are another critical application. These studies measure the percentage of receptors that are bound by a drug at therapeutic doses. This information is vital for establishing dose-response relationships and optimizing drug dosages. unc.edu For instance, PET studies with various antipsychotics, including this compound derivatives, have shown that a clinical response is typically associated with a dopamine D2 receptor occupancy of at least 60%, while occupancies above 80% are linked to an increased risk of extrapyramidal side effects. unc.edu The lipophilicity of the radiolabeled spiperone analogues has been shown to affect their in vivo localization, with N-methyl spiperone achieving the optimum striatum-to-cerebellum and brain-to-blood concentrations. nih.gov
Table 2: Dopamine D2 Receptor Occupancy for Different Doses of Long-Acting Injectable Risperidone
| Dose (mg) | Mean Post-injection D2 Occupancy (%) | Mean Pre-injection D2 Occupancy (%) |
|---|---|---|
| 25 | 71.0 | 54.0 |
| 50 | 74.4 | 65.4 |
| 75 | 81.5 | 75.0 |
Data from a [¹¹C]raclopride PET study. um.edu.mt
Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure, conformation, and electronic properties of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize newly synthesized this compound derivatives. researchgate.net The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a detailed map of the molecule's atomic connectivity.
For example, the structure of 5-fluoro-2-hydroxy this compound was confirmed using ¹H-NMR and ¹³C-NMR spectroscopy, alongside other techniques. researchgate.net The ¹H NMR spectrum of the parent compound, this compound, shows characteristic signals for the aromatic protons and the aliphatic protons of the butyl chain. nih.gov
Beyond simple structure elucidation, NMR spectroscopy is also a valuable technique for conformational analysis. The three-dimensional shape of a molecule can significantly influence its biological activity. By analyzing NMR parameters such as nuclear Overhauser effects (NOEs) and coupling constants, researchers can determine the preferred conformation of a molecule in solution. For instance, in a study of a diazepane analog of haloperidol, ¹H NMR was used to characterize the synthesized compound. nih.gov
Table 3: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.47 (t), 7.58 (t), 7.97 (t) | 128.2, 128.5, 133.0, 137.1 |
| -CH₂- (alpha to C=O) | 2.62 (s, for acetophenone) | 26.5 (for acetophenone) |
| Carbonyl Carbon | - | 198.1 (for acetophenone) |
Data for acetophenone, a related ketone, is provided for illustrative purposes. rsc.org
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a mass spectrometry-based technique used to obtain vibrational spectra of gas-phase ions. This method provides information about the structure and bonding within an ion. wichita.edu
The fragmentation of the this compound cation in the gas phase is a well-studied process. One of the most prominent fragmentation pathways is the McLafferty rearrangement. wikipedia.orgyoutube.com This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the alpha-beta carbon-carbon bond. This results in the formation of a neutral alkene (ethene in the case of this compound) and a charged enol radical cation. youtube.comyoutube.com
The mechanism of the McLafferty rearrangement in the this compound cation has been a subject of interest, with studies investigating whether it is a concerted or stepwise process, and whether it proceeds through a radical or ionic mechanism. wikipedia.orgyoutube.com Time-resolved measurements on related ketones suggest a stepwise process occurring on a picosecond timescale. msu.edu IRMPD studies can provide vibrational information about the precursor ion and its fragments, helping to elucidate the details of such reaction mechanisms. wichita.edu
Kinetic and Mechanistic Studies
Kinetic and mechanistic studies are essential for understanding the rates and pathways of chemical reactions and biological processes involving this compound derivatives.
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.gov These studies are crucial for determining the time course of drug action and for designing appropriate dosing regimens. The metabolism of butyrophenones, for example, can involve various enzymatic reactions in the liver, leading to the formation of different metabolites. pharmacyfreak.com
In the context of receptor binding, kinetic studies focus on the rates of association (kon) and dissociation (koff) of a ligand with its receptor. youtube.comyoutube.com These kinetic parameters, in addition to the equilibrium dissociation constant (Kd), provide a more complete picture of the drug-receptor interaction and can be important determinants of a drug's in vivo efficacy and duration of action.
Mechanistic studies aim to elucidate the step-by-step pathway of a chemical reaction. As mentioned previously, the McLafferty rearrangement is a key mechanistic pathway in the mass spectrometric fragmentation of this compound. wikipedia.orgyoutube.com Understanding such mechanisms is important for interpreting mass spectra and for gaining fundamental insights into chemical reactivity.
Studies on Quenching of Triplet this compound by Monoolefins
The photochemical behavior of this compound, particularly its triplet excited state, has been a subject of detailed investigation. When this compound absorbs light, it can form a triplet state, which is a highly reactive species. The interaction of this triplet state with other molecules, such as monoolefins (alkenes), is a process known as quenching. Kinetic studies have been conducted to understand the mechanisms and rate constants of these quenching reactions. google.com
The quenching of triplet this compound by monoolefins can result in several chemical outcomes, including the formation of oxetanes (a four-membered ring containing an oxygen atom), cis-trans isomerization of the olefin, or energy transfer. google.com The efficiency and pathway of the quenching process are influenced by the structure of the monoolefin involved. Research in this area provides a model for understanding the broader interactions between ketone triplet states and olefins. google.com
Key findings from these studies indicate that the process is complex, involving potential biradical intermediates. The rate constants for quenching vary depending on the specific olefin used, with factors such as steric hindrance and the electronic properties of the double bond playing a significant role. google.com For example, studies have examined a range of monoolefins, including 1-pentene, cis-2-butene, and various cyclic olefins, to probe these interactions. google.com
Table 1: Examples of Monoolefins Used in Quenching Studies with Triplet this compound
| Monoolefin | Type | Common Observation |
|---|---|---|
| cis-2-Butene | Acyclic | Photosensitized isomerization |
| 1-Pentene | Acyclic | Quenching interactions |
| Cyclohexene | Cyclic | Oxetane formation |
| Norbornene | Cyclic, Bridged | Radical addition behavior |
Mechanistic Investigations of McLafferty Rearrangement in Butyrophenones
This compound is a classic model compound for studying the McLafferty rearrangement, a fundamental fragmentation reaction in mass spectrometry. jst.go.jpnih.gov This rearrangement is a key process for odd-electron positive ions and involves the transfer of a hydrogen atom from the γ-position (the third carbon from the carbonyl group) to the carbonyl oxygen, followed by the cleavage of the bond between the α and β carbons. nih.govwikipedia.org
The reaction proceeds through a six-membered cyclic transition state. For this compound, this results in the elimination of a neutral ethylene molecule (C₂H₄) and the formation of a characteristic fragment ion at a mass-to-charge ratio (m/z) of 120. jst.go.jpnih.gov This peak is a hallmark of the McLafferty rearrangement in this compound's mass spectrum. Another significant fragment is often observed at m/z 105, resulting from α-cleavage (cleavage of the bond next to the carbonyl group), which leads to the loss of a propyl radical. jst.go.jpnih.gov
Mechanistic studies, including theoretical and experimental work, have largely concluded that the McLafferty rearrangement proceeds through a stepwise mechanism rather than a concerted one. nih.gov This involves the initial hydrogen transfer to form a distonic ion (where the charge and radical sites are separated), followed by the subsequent C-C bond cleavage. nih.gov
Table 2: Characteristic Fragment Ions of this compound in Mass Spectrometry
| m/z Value | Fragmentation Process | Neutral Loss |
|---|---|---|
| 120 | McLafferty Rearrangement | Ethylene (C₂H₄) |
| 105 | α-Cleavage | Propyl radical (C₃H₇•) |
| 148 | Molecular Ion (M⁺•) | None |
Integration of Omics Technologies in this compound Research
Modern biological research increasingly relies on "omics" technologies to gain a comprehensive understanding of molecular systems. mdpi.com These high-throughput methods include genomics (study of genes), transcriptomics (study of RNA transcripts), proteomics (study of proteins), and metabolomics (study of metabolites). mdpi.comnih.gov While specific omics studies focused solely on the parent this compound compound are not extensively detailed, the application of these technologies is highly relevant for its derivatives, which are widely used as neuroleptic drugs. drugbank.comclinpgx.org
The integration of omics can elucidate the mechanisms of action, identify biomarkers for efficacy, and understand the metabolic pathways of this compound-based drugs. nih.govfrontiersin.org
Proteomics: This technology analyzes large-scale protein expression and modification. youtube.com In the context of this compound derivatives that act on the central nervous system, proteomics can identify changes in protein expression and signaling pathways in neuronal cells following drug exposure. nih.govnih.gov This helps to map the downstream effects of receptor binding.
Metabolomics: This field focuses on the global profile of small molecules (metabolites) in a biological system. nih.gov Metabolomics and lipidomics have been applied to study the effects of antipsychotic drugs, including this compound derivatives. nih.gov These studies can reveal how the drugs alter cellular metabolism and identify potential biomarkers related to their therapeutic effects. nih.govmdpi.com
Genomics and Transcriptomics: These approaches can identify genetic variations that influence an individual's response to this compound-based drugs (pharmacogenomics) and how these drugs alter gene expression in target tissues. scienceopen.com
Table 3: Application of Omics Technologies in this compound-Related Research
| Omics Field | Core Focus | Potential Application in this compound Research |
|---|---|---|
| Proteomics | Large-scale study of proteins | Identifying drug targets and downstream signaling cascades |
| Metabolomics | Study of small molecules (metabolites) | Uncovering metabolic footprints and biomarkers of drug effects |
| Genomics | Study of the complete set of DNA | Identifying genetic variants that influence drug response |
| Transcriptomics | Study of the complete set of RNA transcripts | Analyzing changes in gene expression following drug treatment |
Neuroscience Research Tools and Methodologies
This compound and its derivatives serve as critical tools in neuroscience research, primarily due to their interaction with dopamine receptors. drugbank.comnih.gov Their ability to bind with high affinity to these receptors makes them invaluable for studying the dopamine system's role in various brain functions and disorders.
A prominent application is in Positron Emission Tomography (PET), a non-invasive molecular imaging technique. nih.govresearchgate.net Specific this compound derivatives can be labeled with positron-emitting radioisotopes, such as Bromine-75 (⁷⁵Br). nih.gov These radiolabeled compounds are then administered and tracked in the living brain, allowing researchers to visualize and quantify the distribution of dopamine receptors. nih.govnih.gov
For instance, a comparative evaluation of radiobrominated butyrophenones—bromospiperone (BSP), brombenperidol (BBP), and bromperidol (BP)—was performed to assess their suitability for mapping cerebral dopamine receptors. nih.gov The study found that ⁷⁵Br-BSP was particularly effective, showing preferential localization in dopamine-rich areas of the brain, such as the striatum. nih.gov This allowed for the successful visualization of these receptor areas using PET, providing a powerful method for studying the dopaminergic system in both preclinical and clinical settings. nih.gov Butyrophenones are also used in animal models to study motor activity and the effects of brain injuries. nih.gov
Table 4: this compound Derivatives as Neuroscience Research Tools
| Derivative | Research Application | Methodology | Key Finding |
|---|---|---|---|
| Bromospiperone (BSP) | Mapping D2 Dopamine Receptors | Positron Emission Tomography (PET) | Preferentially localizes in dopamine-rich brain regions nih.gov |
| Brombenperidol (BBP) | D2 Receptor Localization Studies | Radioligand Screening | Indicated D2-specific localization in rat studies nih.gov |
| Haloperidol | Studying Motor Function | Animal Models / Electromyography | Affects motor activity after recovery from brain damage nih.gov |
| Droperidol | Investigating Motor Control | Animal Models | Used to study effects on motor function nih.gov |
Therapeutic Applications and Future Research Directions
Butyrophenones in Psychiatric and Neurological Disorders
Butyrophenone derivatives have been extensively studied and utilized for their effects on the central nervous system, particularly their interactions with dopamine (B1211576) receptors. ontosight.aiontosight.aiontosight.ai This interaction forms the basis for their application in treating various psychiatric and neurological conditions. ontosight.ai
Antipsychotic Agents: Traditional and Atypical
Butyrophenones constitute a significant class of antipsychotic medications. nih.govdrugbank.com These agents are broadly categorized into traditional (first-generation) and, in some cases, considered to have properties aligning with atypical (second-generation) antipsychotics. nih.govwikipedia.orgderangedphysiology.com
Traditional this compound antipsychotics, such as haloperidol (B65202) and droperidol, primarily function as dopamine D₂ receptor antagonists. derangedphysiology.comwikipedia.orgresearchgate.net Haloperidol is a widely used classical antipsychotic in this class, indicated for the therapy of psychosis and controlling tics and vocal utterances in Tourette's syndrome. wikipedia.orgresearchgate.net Droperidol is another this compound derivative used as an antipsychotic, particularly for severe agitation in psychotic patients. wikipedia.org Trifluperidol (B1206776) is also a typical this compound antipsychotic, with properties similar to haloperidol and used in the treatment of psychoses including mania and schizophrenia. nih.govwikipedia.orgwikiwand.com
While many butyrophenones are considered typical antipsychotics with a primary focus on D₂ receptor antagonism, some derivatives or related compounds exhibit characteristics of atypical antipsychotics. wikipedia.orgatamanchemicals.com Atypical antipsychotics are generally characterized by a broader receptor binding profile, including significant serotonin (B10506) 5-HT₂A receptor antagonism in addition to dopamine D₂ blockade. nih.govmdpi.com Melperone, a this compound derivative, is described as an atypical antipsychotic due to its low affinity and rapid dissociation from the D₂ receptor. wikipedia.org Risperidone and its active metabolite paliperidone (B428), while not strictly butyrophenones, were developed with the structures of butyrophenones and other compounds as a basis and are classified as atypical antipsychotics with significant serotonin antagonism. derangedphysiology.comatamanchemicals.comwikipedia.orgwikipedia.orgmims.com
The development of atypical antipsychotics, including some with structural links to butyrophenones, aimed to provide efficacy against a broader range of symptoms (including negative and cognitive symptoms) and a reduced risk of certain motor side effects compared to traditional antipsychotics. researchgate.netmdpi.com
Here is a table summarizing some this compound-derived or related antipsychotic agents:
| Compound | Classification (Traditional/Atypical) | Primary Mechanism (Simplified) |
| Haloperidol | Traditional | D₂ Antagonist |
| Droperidol | Traditional | D₂ Antagonist |
| Trifluperidol | Traditional | D₂ Antagonist |
| Melperone | Atypical | Low-affinity D₂ Antagonist |
| Risperidone | Atypical | D₂ and 5-HT₂A Antagonist |
| Paliperidone | Atypical | D₂ and 5-HT₂A Antagonist |
Research on Other Neurological Applications
Beyond their established role as antipsychotics, this compound derivatives are subjects of research for their potential in treating other neurological conditions. ontosight.aisloap.org Investigations into compounds like 4'-phenyl-4-(pyrrolidinyl)-butyrophenone and similar structures explore their effects on the dopaminergic system and their potential in treating conditions such as anxiety disorders and other neurological diseases. ontosight.ai The mechanism of action of these compounds, particularly their influence on dopamine receptors, is a key area of ongoing research. ontosight.ai Additionally, paliperidone, a metabolite with structural links to butyrophenones, is being investigated for its use in bipolar affective disorder, including manic episodes with psychotic symptoms. sloap.org Long-acting injectable formulations of paliperidone have shown favorable results in reducing relapses and hospitalizations in patients with bipolar disorder. sloap.org This indicates a broader potential for this compound-related compounds in managing mood disorders with psychotic features.
Emerging Therapeutic Potential
The therapeutic potential of this compound derivatives extends beyond psychiatric and neurological applications, with emerging research exploring their properties in other areas. ontosight.aiatamanchemicals.comgoogle.com
Anti-inflammatory Properties
Some research indicates that this compound derivatives may possess anti-inflammatory properties. ontosight.aigoogle.com While the exact mechanisms are still under investigation, this suggests a potential for these compounds or novel derivatives to be explored as therapeutic agents for conditions characterized by chronic inflammation. ontosight.ai Further research is needed to elucidate the specific anti-inflammatory pathways influenced by butyrophenones and to evaluate their efficacy and safety in this context.
Antimicrobial Activities
This compound derivatives have also shown promise as antimicrobial agents. ontosight.aigoogle.com Research has explored their effectiveness against certain bacteria or fungi. ontosight.ai This opens up a potential avenue for the development of new antimicrobial therapies based on the this compound structure. ontosight.ai Further studies are required to identify the specific compounds with the most potent antimicrobial activity and to understand their mechanisms of action against different microorganisms.
Development of Novel this compound Derivatives with Improved Profiles
The development of novel this compound derivatives is an active area of research aimed at optimizing pharmacological properties and mitigating potential liabilities associated with earlier compounds in this class. The design of new derivatives necessitates a comprehensive understanding of structure-activity relationships (SAR) and the application of advanced medicinal chemistry strategies. ontosight.ai
Modifications to the core this compound scaffold, such as altering the substitution pattern on the phenyl ring or modifying attached moieties, can lead to compounds with differential receptor binding affinities and potentially novel therapeutic applications. ontosight.ai For instance, the incorporation of fluorine atoms can influence a compound's lipophilicity and metabolic stability. ontosight.ai
Several this compound derivatives have been developed and utilized clinically, including haloperidol, droperidol, trifluperidol, moperone, pipamperone, fluspirilene, and pimozide. These compounds, while sharing the this compound core, exhibit variations in their pharmacological profiles. For example, trifluperidol is noted for being considerably more potent by weight than haloperidol. wikipedia.org Droperidol is a potent D2 dopamine receptor antagonist with some histamine (B1213489) and serotonin antagonist activity. wikipedia.org Moperone acts as an antagonist for D2, D3, and 5-HT2A receptors and also shows high binding affinity for sigma receptors. wikipedia.org Pimozide is described as a diphenylbutylpiperidine antipsychotic that blocks dopaminergic receptors in the CNS. mims.com Penfluridol, another diphenylbutylpiperidine antipsychotic, is known for its extremely long elimination half-life, with effects lasting for many days after a single oral dose. wikipedia.org Fluspirilene is also a long-acting typical antipsychotic administered intramuscularly. wikipedia.org
The ongoing research in this area aims to develop compounds with enhanced therapeutic efficacy and improved safety profiles. ontosight.ai This involves synthesizing molecules with specific structural features designed to target particular receptor subtypes or pathways, thereby potentially reducing off-target effects and improving tolerability.
Researchers are interested in developing new derivatives with improved profiles by altering the substitution pattern on the phenyl ring or modifying the azaspirodecane moiety, which can lead to compounds with different receptor binding affinities and potentially novel therapeutic applications. ontosight.ai Lumateperone, a novel antipsychotic, is a this compound derivative structurally related to haloperidol and droperidol. mdpi.com It exhibits high-affinity binding to 5-HT2A receptors and moderate affinity for D2 and D1 receptors. mdpi.com
While specific detailed research findings with extensive data tables for novel, non-marketed this compound derivatives are often found in primary research articles and patents, the general approach involves synthesizing a series of related compounds and evaluating their binding affinities to various receptors (e.g., dopamine receptor subtypes, serotonin receptors) and assessing their functional activity in in vitro and in vivo models. Structure-activity relationship studies are crucial in identifying key structural features that contribute to desired pharmacological properties.
Potential Data Table Illustration:
While specific proprietary data cannot be presented, a data table in this section would typically compare the binding affinities (e.g., Ki values) of different this compound derivatives to various receptor targets (e.g., D1, D2, D3, 5-HT1A, 5-HT2A). It might also include data on functional assays, such as IC50 values for inhibiting specific cellular responses mediated by these receptors. Such a table would allow for a direct comparison of the pharmacological profiles of novel compounds against established this compound drugs.
| Compound Name | Target Receptor 1 (Ki/IC50) | Target Receptor 2 (Ki/IC50) | Target Receptor 3 (Ki/IC50) | Notes on Activity |
| Novel Derivative A | [Data] | [Data] | [Data] | [Observations] |
| Novel Derivative B | [Data] | [Data] | [Data] | [Observations] |
| Haloperidol | [Data] | [Data] | [Data] | [Observations] |
| Droperidol | [Data] | [Data] | [Data] | [Observations] |
| ... | ... | ... | ... | ... |
Challenges and Opportunities in this compound Research
Despite the historical success of this compound derivatives, research in this area faces several challenges. One significant challenge is the potential for off-target effects, particularly with earlier generation compounds, leading to undesirable side effects. wikipedia.org Developing derivatives with improved selectivity for specific receptor subtypes is crucial to minimize these effects.
Toxicity and bioavailability also continue to pose challenges in the successful clinical application of these compounds. researchgate.net Research efforts are directed towards designing derivatives with better pharmacokinetic profiles, including improved absorption, distribution, metabolism, and excretion, as well as reduced toxicity.
The development of resistance in certain applications, although less discussed in the provided search results related to their primary psychiatric uses, can be a general challenge in drug development and might be a consideration in exploring new therapeutic areas for this compound derivatives.
However, these challenges also present opportunities. The well-established structure-activity relationships of butyrophenones provide a strong foundation for rational drug design. ontosight.ai Advances in synthetic methodologies allow for the preparation of novel derivatives with greater structural diversity. researchgate.net
Opportunities exist in exploring the potential of this compound derivatives for therapeutic applications beyond their traditional use as antipsychotics. Their interaction with various receptors suggests potential in treating other neurological or even non-neurological conditions.
Future Directions in this compound-Based Drug Discovery and Development
Future directions in this compound-based drug discovery and development are likely to focus on several key areas:
Targeted Therapy: Developing highly selective ligands for specific dopamine or other relevant receptor subtypes to enhance efficacy and reduce off-target side effects. This could involve designing compounds that preferentially modulate activity at specific brain regions or pathways.
Polypharmacology: Exploring the design of compounds that interact with multiple targets simultaneously to achieve a more comprehensive therapeutic effect or address complex disease mechanisms. Lumateperone, with its affinity for both serotonin and dopamine receptors, exemplifies this approach. mdpi.com
Novel Therapeutic Areas: Investigating the potential of this compound derivatives in treating conditions beyond psychosis, such as pain, inflammation, or other neurological disorders, based on their diverse receptor interactions. researchgate.net
Improved Pharmacokinetic Profiles: Designing derivatives with optimized absorption, distribution, metabolism, and excretion properties to improve bioavailability, reduce dosing frequency (as seen with long-acting injectables like haloperidol decanoate (B1226879) and fluspirilene), and minimize drug interactions. wikipedia.org, wikipedia.org
Advanced Delivery Systems: Developing innovative drug delivery methods for this compound derivatives, such as long-acting injectable formulations or targeted delivery systems, to improve patient compliance and reduce systemic exposure. wikipedia.org
The integration of computational approaches, such as molecular modeling and virtual screening, with synthetic chemistry and rigorous pharmacological evaluation will be crucial in accelerating the discovery and development of next-generation this compound-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
